molecular formula C24H26Cl2FN5O B14801953 5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

カタログ番号: B14801953
分子量: 490.4 g/mol
InChIキー: MXQDRRGPOHEUMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine is a structurally complex small molecule featuring:

  • A pyridine core substituted at the 3-position with a 1-(2,6-dichloro-3-fluorophenyl)ethoxy group.
  • A pyrazole ring at the 5-position linked to a 7-azaspiro[3.5]nonane moiety.

The azaspiro group may enhance metabolic stability and selectivity compared to simpler amines, while the 2,6-dichloro-3-fluorophenyl substitution is critical for target binding .

特性

分子式

C24H26Cl2FN5O

分子量

490.4 g/mol

IUPAC名

5-[1-(7-azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

InChI

InChI=1S/C24H26Cl2FN5O/c1-14(21-18(25)2-3-19(27)22(21)26)33-20-8-15(11-30-23(20)28)16-12-31-32(13-16)17-9-24(10-17)4-6-29-7-5-24/h2-3,8,11-14,17,29H,4-7,9-10H2,1H3,(H2,28,30)

InChIキー

MXQDRRGPOHEUMT-UHFFFAOYSA-N

正規SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC5(C4)CCNCC5)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves multi-step organic synthesis. The process may include:

    Formation of the spiro moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the pyrazole ring: This step often involves the condensation of hydrazines with 1,3-diketones or similar compounds.

    Attachment of the pyridine ring: This can be done through cross-coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification steps: Including crystallization, chromatography, and recrystallization to obtain the final product in high purity.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as cancer or neurological disorders.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.

類似化合物との比較

Comparison with Structural Analogs

Key Structural Differences and Similarities

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Likely Target Kinase Notable Features
5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine Pyridine-pyrazole 7-Azaspiro[3.5]nonane, 2,6-dichloro-3-fluorophenyl ethoxy Undisclosed Enhanced rigidity from spirocycle; potential for improved metabolic stability
Crizotinib ((R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) Pyridine-pyrazole Piperidin-4-yl, 2,6-dichloro-3-fluorophenyl ethoxy (R-configuration) ALK, ROS1 FDA-approved; IC50 ~20–60 nM for ALK; moderate selectivity
Example 3 Compound () Benzoimidazole-pyridine Pyridin-4-yl, 2-fluoro-5-trifluoromethylphenyl Undisclosed Fluorinated aryl group may improve lipophilicity and membrane permeability
Key Observations:

Core Scaffold: The target compound and Crizotinib share a pyridine-pyrazole core, but the former replaces Crizotinib’s piperidine with a 7-azaspiro[3.5]nonane.

Substituent Effects :

  • The 2,6-dichloro-3-fluorophenyl ethoxy group is conserved in both the target compound and Crizotinib, suggesting its critical role in binding kinase domains.
  • The azaspiro group in the target compound may enhance solubility and metabolic stability compared to Crizotinib’s piperidine, which is prone to oxidative metabolism .

Stereochemistry : Crizotinib’s R-configuration at the ethoxy linker is essential for activity; the target compound’s stereochemical profile remains unconfirmed but could influence potency.

Research Findings and Hypotheses

Kinase Selectivity :

  • Crizotinib’s piperidine group contributes to ALK/ROS1 inhibition but shows off-target effects. The target compound’s azaspiro group may restrict conformational flexibility, improving selectivity.
  • Fluorophenyl substitutions (common in kinase inhibitors) enhance hydrophobic interactions with kinase pockets .

Bioactivity: No direct bioactivity data for the target compound is available in the provided evidence. However, structural analogs like Crizotinib exhibit IC50 values in the nanomolar range, suggesting the target compound may require similar optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。